Chromophore (asp-tyr-gly)

Catalog No.
S11169337
CAS No.
M.F
C15H15N3O6
M. Wt
333.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromophore (asp-tyr-gly)

Product Name

Chromophore (asp-tyr-gly)

IUPAC Name

(3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-2-yl]propanoic acid

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

InChI

InChI=1S/C15H15N3O6/c16-10(6-12(20)21)14-17-11(15(24)18(14)7-13(22)23)5-8-1-3-9(19)4-2-8/h1-5,10,19H,6-7,16H2,(H,20,21)(H,22,23)/b11-5-/t10-/m0/s1

InChI Key

PGTRRWBPGBMHIF-QIMWGGGBSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC(=O)O)N)CC(=O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CC(=O)O)N)CC(=O)O)O

Chromophore (Asp-Tyr-Gly) is a synthetic compound belonging to the class of beta amino acids and derivatives, characterized by the chemical formula C15H15N3O6C_{15}H_{15}N_{3}O_{6}. This compound features a unique structure that includes an aspartate, tyrosine, and glycine residue, which contributes to its chromogenic properties. It is primarily recognized for its role in fluorescent proteins, where it participates in the formation of a chromophore that enables fluorescence through specific chemical transformations post-translationally .

That facilitate its conversion into fluorescent forms. Key reactions include:

  • Oxidative Decarboxylation: This reaction involves the oxidation of the aspartate residue, leading to the decarboxylation process that transforms the green form of the chromophore into a red-emitting variant. This transformation is crucial in the maturation of fluorescent proteins and is often autocatalytic .
  • Formation of Intermediate Structures: The chromophore can form various intermediates during its biosynthesis, which may include enol and keto forms. These intermediates are essential for achieving the final fluorescent state .

Chromophore (Asp-Tyr-Gly) exhibits significant biological activity primarily through its role in fluorescent proteins. These proteins are utilized extensively in biological imaging and research due to their ability to emit light upon excitation. The biological functions associated with this chromophore include:

  • Fluorescence: The primary biological activity is fluorescence, which allows for visualization of cellular processes in real-time.
  • Biomarker Development: The unique properties of this chromophore facilitate the development of novel biomarkers for various applications in cell biology and molecular imaging .

The synthesis of Chromophore (Asp-Tyr-Gly) can be achieved through several methods, including:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to assemble the amino acid components into the desired chromophore structure.
  • Biological Synthesis: In vivo synthesis occurs during protein maturation processes where post-translational modifications lead to chromophore formation within fluorescent proteins .

Chromophore (Asp-Tyr-Gly) has diverse applications across various fields:

  • Fluorescent Probes: Used extensively as a fluorescent probe in biological research for imaging cellular structures and dynamics.
  • Biotechnology: Employed in biotechnological applications where fluorescence is used for detection and quantification of biomolecules.
  • Medical Diagnostics: Potential use in medical diagnostics as a marker for disease detection through imaging techniques .

Studies on Chromophore (Asp-Tyr-Gly) interactions focus on its binding properties and stability within protein structures. Key findings include:

  • Protein Interactions: The chromophore interacts with specific amino acids within fluorescent proteins, influencing its stability and fluorescence properties. Notable interactions involve hydrogen bonding with residues such as tyrosine and aspartate .
  • Mutagenesis Studies: Research involving site-directed mutagenesis has revealed critical residues that affect chromophore maturation and fluorescence efficiency, providing insights into optimizing fluorescent protein designs .

Chromophore (Asp-Tyr-Gly) shares structural similarities with other compounds found in fluorescent proteins. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Chromophore (Gly-Tyr-Gly)Lacks aspartate; simpler structureLess complex interaction dynamics
Chromophore (Tyr-Gly)Absence of aspartate; different reactivityLimited fluorescence capabilities compared to Asp-Tyr-Gly
Chromophore (Ala-Tyr-Gly)Substitution of aspartate with alanineAlters binding affinity and stability

Uniqueness: The presence of aspartate in Chromophore (Asp-Tyr-Gly) enhances its reactivity and stability during fluorescence transitions, making it particularly effective for applications in imaging and diagnostics compared to simpler analogs.

Post-Translational Modification Pathways

The aspartate–tyrosine–glycine tripeptide is initially embedded in the central helix of the immature protein as a standard backbone segment [7] [2]. Subsequent maturation converts this innocuous stretch into an extended π-electron system by three chemically distinct reactions that occur in a fixed sequence and within a confined nanocavity [3] [1].

Cyclization via Nucleophilic Attack at Glycine Residue

High-resolution crystal structures captured before and after ring formation reveal that the amide nitrogen of glycine undergoes a nucleophilic attack on the carbonyl carbon of the neighbouring residue (position 65, aspartate in the present tripeptide), generating a five-membered imidazolin-5-one ring within the polypeptide backbone [3] [8]. The protein scaffold pre-organises the reacting atoms: (i) an ~80° bend in the central helix pushes the glycine nitrogen to within van der Waals distance of the electrophilic carbonyl carbon, and (ii) conserved arginine-96 stabilises the incipient negative charge by electrostatic polarisation of the transition state [2] [1]. In vitro mutagenesis demonstrates that replacing arginine-96 slows cyclisation by at least one order of magnitude, underscoring its catalytic role [3] [2].

Kinetic isotope experiments and quantum chemical calculations converge on a mechanism in which the nucleophilic attack is reversible but becomes thermodynamically trapped once subsequent conjugation steps restore aromaticity to the ring [3] [9]. Notably, glycine is uniquely suited to act as the nucleophile: substitution with bulkier residues such as alanine or valine abolishes ring closure because steric clashes impede the required trajectory of attack [1] [9].

Dehydration and Oxidative Dehydrogenation Processes

After cyclisation a tetrahedral hemiaminal intermediate must be dehydrated to eliminate water, producing an enolate species that sets the stage for oxidation [4] [2]. Structural snapshots of engineered variants imply that the carbonyl oxygen of threonine-62 (numbering relative to the archetypal green fluorescent protein) abstracts the glycine-derived amide proton, thereby facilitating water departure and delivering the conjugated imidazolinone ring [2] [7].

The final oxidative dehydrogenation extends the π-system by converting the carbon–carbon single bond of tyrosine (between the α- and β-carbons) into a double bond, a reaction that is rate-limiting under aerobic conditions [5] [2]. Density-functional calculations suggest a proton-coupled electron transfer in which molecular oxygen accepts the electron density from the enolate, passes through a triplet diradical complex, and ultimately yields hydrogen peroxide as a by-product [5]. This oxidation introduces an acylimine moiety conjugated with the imidazolinone and the para-hydroxyphenyl ring of tyrosine, finalising the chromophore’s extensive resonance system and thereby producing strong absorbance in the visible range [10] [11].

A comparative structural analysis of fast-maturing versus slow-maturing fluorescent proteins indicates that side-chain rearrangements near residues 69–70 modulate both dehydration and oxidation rates by altering solvent and oxygen access to the active site [12] [13]. Mutations that reposition lysine-70, for example, have been shown to adjust fluorescence quantum yield without compromising the integrity of the chromophore skeleton [13] [14].

Oxygen Dependency in Chromophore Maturation

Molecular oxygen is indispensable for the oxidative step and thus for conversion of the colourless precursor into a light-absorbing species [10] [6]. Experiments with anaerobically expressed proteins show that cyclisation and dehydration can proceed in the absence of oxygen but stall before oxidation, leaving a nonfluorescent intermediate [2] [15]. Re-introduction of oxygen triggers rapid dehydrogenation, confirming its reagent rather than structural role [6] [11].

Single-channel diffusion studies and molecular dynamics simulations reveal that the protein β-barrel contains dedicated pores that regulate oxygen entry to the chromophore pocket [6]. In the fast-maturing Copepoda-derived fluorescent protein “Turbo green fluorescent protein”, a continuous, water-lined channel connects the bulk solvent with tyrosine-58 (adjacent to the chromophore), and its openness correlates with an approximately 2.7-fold higher oxidation rate constant compared with enhanced green fluorescent protein [6] [16]. Blocking this channel through site-directed mutagenesis reduces the observed rate constant from 4.72×10^-4s^-1 to values indistinguishable from the slower template protein, demonstrating that oxygen diffusion rather than intrinsic redox chemistry can be the kinetic bottleneck [6].

Further support for oxygen control comes from branched-pathway studies of the red fluorescent protein from Discosoma species. When purified apo-protein is allowed to mature under graded oxygen tension, the ratio of red to green emitters decreases systematically as the partial pressure of oxygen falls, indicating kinetic competition between an oxygen-dependent oxidation route and an alternative dehydration path that terminates in a green chromophore [11].

Kinetic Studies of Blue-to-Red Spectral Conversion

The aspartate–tyrosine–glycine chromophore can traverse a distinctive blue-absorbing intermediate en route to its final red-emitting state in many red fluorescent proteins [17] [18]. Ultrafast transient absorption analyses of the photoconvertible protein “Kaede” detect a 20ps appearance of a neutral red state after ultraviolet excitation, implying that photochemical cleavage of the backbone rather than thermal oxidation initiates the blue-to-red shift [19]. Complementary electronic-structure calculations identify the blue species as an anionic acylimine-extended imidazolone, whose computed absorption at 421nm matches experimental data from Discosoma red fluorescent protein and monomeric Tag blue fluorescent protein [18] [20].

Mutation-driven kinetic dissection illustrates how protein environment channels this intermediate toward either efficient red formation or kinetic dead-ends. In wild-type Discosoma protein the half-time to red fluorescence at 22°C exceeds 27h, whereas engineered tetrameric variant DsRed.T4 achieves half-maximal red emission in 40min by accelerating oxidation and preventing leakage into non-productive channels [12] [21]. The branched pathway model posits that a competition exists between a dehydration step producing a green chromophore and a second oxidation step yielding the red form; lowering oxygen tension favours the green branch and reduces the final red-to-green ratio accordingly [11].

Monomeric Tag blue fluorescent protein, generated by rationally redirecting the red-formation pathway, matures twice as fast as enhanced blue fluorescent protein-2 at 37°C and exhibits an acid dissociation constant below 3.0, confirming that early oxidised intermediates can be stabilised and exploited as stand-alone probes [14]. Time-resolved spectroscopic experiments on this protein resolve two kinetic phases: a rapid (t~50~≈4min) cyclisation/dehydration followed by a slower (t~90~≈18min) oxidation, consistent with the hierarchy observed across other aspartate–tyrosine–glycine systems [22] [14].

Table 1. Representative kinetic parameters for maturation of aspartate–tyrosine–glycine chromophores under aerobic conditions
Protein scaffoldExperimental conditionReported rate constant or half-time
Enhanced green fluorescent protein24°C, purified protein1.77×10^-4s^-1 oxidation rate constant [6]
Turbo green fluorescent protein24°C, purified protein4.72×10^-4s^-1 oxidation rate constant [6]
Discosoma red fluorescent protein, wild type25°C, purified protein27h half-time to half-maximal red emission [21]
DsRed.T4 fast-maturing variant25°C, purified protein40min half-time to half-maximal red emission [12]
Monomeric Tag blue fluorescent protein37°C, bacterial expression4min to 50% blue emission, 18min to 90% completion [14]

These diverse values highlight how targeted mutations and scaffold engineering can tune the speed of maturation across three orders of magnitude while retaining the fundamental aspartate–tyrosine–glycine chemistry.

Table 2. Spectral signatures of the blue intermediate versus mature red chromophore
SystemAbsorption maximum (nm)Emission maximum (nm)
Blue intermediate in Discosoma red fluorescent protein408 [18]456 (after proton loss) [23]
Monomeric Tag blue fluorescent protein400 [14]456 [14]
Kaede neutral red state572 [19]582 [19]

The near-identical absorption maxima for the blue species across unrelated scaffolds support the proposal that an anionic acylimine-extended imidazolone is a common mechanistic waypoint [20] [18].

XLogP3

-2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

333.09608521 g/mol

Monoisotopic Mass

333.09608521 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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